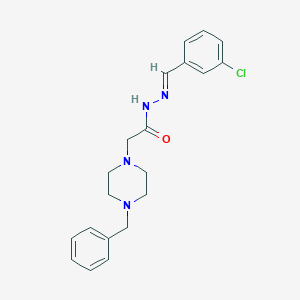
2-(4-Benzyl-1-piperazinyl)-N'-(3-chlorobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, and a chlorobenzylidene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Formation of the Acetohydrazide: This involves the reaction of acetic acid hydrazide with the previously formed piperazine derivative.
Introduction of the Chlorobenzylidene Moiety: The final step involves the condensation reaction between the acetohydrazide and 3-chlorobenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction temperatures, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially leading to the formation of amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of piperazine derivatives with biological systems.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could explain potential neurological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide: Unique due to the presence of both the piperazine ring and the chlorobenzylidene moiety.
N-Benzylpiperazine (BZP): A simpler compound with stimulant properties.
Chlorpromazine: A phenothiazine derivative with antipsychotic effects.
Uniqueness
2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H23ClN4O |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23ClN4O/c21-19-8-4-7-18(13-19)14-22-23-20(26)16-25-11-9-24(10-12-25)15-17-5-2-1-3-6-17/h1-8,13-14H,9-12,15-16H2,(H,23,26)/b22-14+ |
InChI Key |
YWMDUSZDOHJLQY-HYARGMPZSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















